beta-Damascenone

Beschreibung

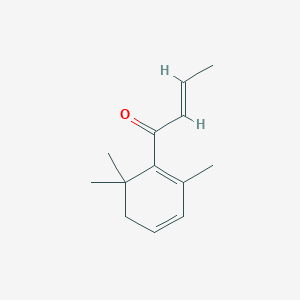

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-1-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)but-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5-8H,9H2,1-4H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIARNZEYGURDG-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)C1=C(C=CCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)C1=C(C=CCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90885242 | |

| Record name | 2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

pale yellow to yellow liquid with a floral, fruity odour | |

| Record name | Damascenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/341/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

274.00 to 276.00 °C. @ 760.00 mm Hg | |

| Record name | beta-Damascenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 ml in 10 ml 95% alcohol (in ethanol) | |

| Record name | Damascenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/341/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.945-0.952 (20°) | |

| Record name | Damascenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/341/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

23726-93-4, 23696-85-7 | |

| Record name | β-Damascenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23726-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Damascenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023696857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-beta-Damascenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023726934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-2-buten-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-2-buten-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-DAMASCENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U66V25TBO0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-Damascenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Isolation of β-Damascenone from Bulgarian Rose Oil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bulgarian rose oil, derived from the petals of Rosa damascena P. Miller, is a highly valued essential oil in the fragrance and cosmetics industries.[1] Its complex and nuanced aroma is attributed to a mixture of over 300 components.[1] While compounds like citronellol and geraniol are present in high concentrations, the characteristic and sought-after scent of rose oil is significantly influenced by trace components with very low odor thresholds.[2] Among these, β-damascenone, a member of the rose ketone family, plays a pivotal role.[3][4] Despite its low concentration, β-damascenone is a key marker for the quality of rose oil due to its powerful and pleasant floral aroma.[5][6] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of β-damascenone from Bulgarian rose oil.

The Historic Discovery of a Signature Scent

The quest to fully understand the chemical composition of Bulgarian rose oil led to the discovery of the damascenones in the 1960s.[3] At the time, only about 40 constituents of the oil were known, and synthetic reconstructions failed to capture the true essence of the natural product.[3] A research collaboration between the fragrance and flavor company Firmenich, Nobel laureate Leopold Ružička, and his colleague Ervin Kováts at ETH Zurich, was tasked with identifying the signature chemical responsible for the characteristic aroma of Bulgarian rose oil.[2][3][7]

The research team meticulously fractionated Bulgarian rose oil into 200 samples.[3] One of these fractions exhibited a honey-like note that was initially believed to be the missing key component.[3] However, upon further investigation of this fraction, they isolated a minuscule amount, approximately 0.8 thousandths of a gram, of a previously unknown chemical.[3] This compound was not responsible for the honey-like scent but possessed a potent rose odor.[3] Due to the limited analytical capabilities of the era, the exact structure of this new compound was initially misidentified.[3] It was later correctly identified as β-damascenone.

Quantitative Data

The significance of β-damascenone to the overall aroma of Bulgarian rose oil is best understood through a comparison of its concentration and its odor threshold relative to other major components.

| Component | Concentration in Rose Oil (%) | Odor Threshold (ppb) | Odor Units (x10³) | Relative Contribution to Odor (%) |

| (-)-Citronellol | 38 | 40 | 9500 | 4.3 |

| Geraniol | 14 | 75 | 1860 | 0.8 |

| Nerol | 7 | 300 | 233 | 0.1 |

| Phenylethanol | 2.8 | 750 | 37 | 0.016 |

| β-Damascenone | 0.14 | 0.009 | 156000 | 70.0 |

| β-Ionone | 0.03 | 0.007 | 42860 | 19.2 |

Data sourced from multiple references.[2][6][7]

As the table clearly illustrates, despite its very low concentration (approximately 100-140 ppm), β-damascenone contributes to a staggering 70% of the perceived odor of Bulgarian rose oil due to its incredibly low odor threshold.[2][5][6]

Experimental Protocols

The isolation and characterization of β-damascenone from Bulgarian rose oil involve a multi-step process that combines traditional extraction techniques with modern analytical methods.

Extraction of Rose Oil by Steam Distillation

The initial step in obtaining β-damascenone is the extraction of the essential oil from fresh rose petals. Water-steam distillation is the traditional and most common method used for this purpose.[1][8][9][10]

Methodology:

-

Freshly hand-picked rose blossoms of Rosa damascena are placed in a distillation still.[9]

-

Low-pressure steam is passed through the fresh blossoms.[9] This process ruptures the oil-containing glands of the petals, releasing the volatile aromatic compounds.

-

The resulting aromatic vapor, a mixture of steam and rose oil components, is directed to a condenser.

-

The vapor is cooled, causing it to condense back into a liquid state, which is a mixture of rose water (hydrosol) and rose oil.

-

Due to the difference in density, the essential oil separates from the water and can be collected.[9] It takes approximately 3000-3500 kilograms of fresh rose blossoms to produce one kilogram of rose oil.[1]

It is important to note that β-damascenone is often not present in the living rose petals but is formed from non-volatile precursors, such as carotenoids (specifically neoxanthin), during the heating process of distillation.[2][7][11]

Isolation of β-Damascenone by Column Chromatography

Due to the complexity of rose oil, chromatographic techniques are essential to isolate individual components like β-damascenone.[12][13] Column chromatography is a widely used method for the preparative separation of terpenoids.[14]

Methodology:

-

A glass column is packed with a stationary phase, typically silica gel or alumina.[12][14]

-

The crude rose oil is dissolved in a minimal amount of a non-polar solvent (e.g., hexane) and loaded onto the top of the column.

-

A mobile phase, a solvent or a mixture of solvents of increasing polarity, is passed through the column.[12]

-

The different components of the rose oil travel down the column at different rates based on their polarity and affinity for the stationary and mobile phases, leading to their separation.

-

Fractions of the eluate are collected sequentially.

-

Each fraction is then analyzed by a more sensitive technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to identify the fractions containing β-damascenone.[15]

-

Fractions containing the purified β-damascenone are combined and the solvent is removed by evaporation under reduced pressure.[13]

Characterization and Identification

Once isolated, the structure of β-damascenone is elucidated using various spectroscopic techniques.

a) Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful hyphenated technique for separating and identifying volatile compounds.[13] The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the mass and fragmentation pattern of each component, allowing for its identification.[16] Due to the complexity of the rose oil matrix and the low concentration of β-damascenone, co-elution with other terpenes can occur.[5] In such cases, tandem mass spectrometry (GC-MS/MS) can be employed for more selective and accurate detection.[5]

b) Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical structure of a molecule, including the connectivity of atoms and their chemical environment.[12] This technique is crucial for the definitive structural elucidation of isolated compounds.

c) Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[13] For β-damascenone, this would reveal the presence of a carbonyl group (C=O) and carbon-carbon double bonds (C=C).[12]

Visualizations

Caption: Workflow for the isolation and identification of β-damascenone.

References

- 1. Bulgarian Rose Damascena Oil , Rose Otto producer | Rosabul [rosabul.com]

- 2. chm.bris.ac.uk [chm.bris.ac.uk]

- 3. Beta-damascenone | Podcast | Chemistry World [chemistryworld.com]

- 4. Damascenone - Wikipedia [en.wikipedia.org]

- 5. agilent.com [agilent.com]

- 6. Aroma from Carotenoids - Rose [leffingwell.com]

- 7. Damascenone - Jmol version [chm.bris.ac.uk]

- 8. “DAMASCENA” – THE FIRST PRIVATE ROSE OIL DISTILLERY - Damascena [damascena.net]

- 9. bulgarianroseotto.com [bulgarianroseotto.com]

- 10. Wholesale 100% Natural Rose Oil - Lema Kazanlak [lemabg.com]

- 11. researchgate.net [researchgate.net]

- 12. The Science of Terpenoid Isolation: Purification Techniques and Analytical Tools [greenskybio.com]

- 13. iipseries.org [iipseries.org]

- 14. researchgate.net [researchgate.net]

- 15. thecbggurus.com [thecbggurus.com]

- 16. chromatographyonline.com [chromatographyonline.com]

The Structural Elucidation of β-Damascenone: A Spectroscopic Journey

An In-depth Technical Guide for Researchers and Scientists

Beta-damascenone, a C13-norisoprenoid, is a key contributor to the characteristic aroma of roses, tobacco, and various fruits.[1][2] Despite its presence in minute concentrations, its powerful and complex scent, described as fruity, floral, and sweet, makes it a highly valued compound in the flavor and fragrance industry. The determination of its intricate chemical structure, (E)-1-(2,6,6-trimethyl-1,cyclohexa-1,3-dienyl)but-2-en-1-one, is a classic example of the application of modern spectroscopic techniques. This guide provides a detailed overview of the analytical methodologies employed in the structural elucidation of this compound, presenting key data and experimental workflows for a comprehensive understanding.

Molecular Formula and Unsaturation

The initial step in structure elucidation involves determining the molecular formula. For this compound, this is established as C₁₃H₁₈O.[3] This formula allows for the calculation of the degree of unsaturation (DoU), which indicates the total number of rings and/or multiple bonds within the molecule.

-

DoU Calculation: DoU = C + 1 - (H/2) - (X/2) + (N/2)

-

For C₁₃H₁₈O: DoU = 13 + 1 - (18/2) = 5

A degree of unsaturation of five suggests a combination of rings and double bonds, providing the first clue to its cyclic and unsaturated nature.

Spectroscopic Data Interpretation

The cornerstone of chemical structure elucidation lies in the interpretation of data from various spectroscopic techniques. Each method provides unique insights into the molecular architecture of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, offering clues about its structural components.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Introduction: A dilute solution of isolated this compound in a volatile solvent is injected into a gas chromatograph.

-

Separation: The sample is vaporized and travels through a capillary column (e.g., HP-5), which separates this compound from other components based on boiling point and polarity.[4]

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is bombarded with high-energy electrons (typically 70 eV in Electron Ionization - EI). This process removes an electron, forming a molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic charged ions.

-

Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected, generating a mass spectrum.

Data Interpretation:

The mass spectrum of this compound shows a molecular ion peak (M⁺•) at m/z 190, confirming its molecular weight.[4][5] The fragmentation pattern is crucial for identifying structural motifs.

| m/z | Relative Intensity | Proposed Fragment |

| 190 | Low | Molecular Ion [C₁₃H₁₈O]⁺• |

| 175 | Low | [M - CH₃]⁺ |

| 121 | Moderate | [C₉H₁₃]⁺ (Loss of butenone side chain) |

| 105 | Moderate | [C₈H₉]⁺ (Further fragmentation of the ring) |

| 69 | High | [C₄H₅O]⁺ (Butenoyl cation) |

Table 1: Key Mass Spectrometry Fragmentation Data for β-Damascenone.[5][6]

The presence of the m/z 69 peak is highly indicative of the butenoyl side chain, while the peak at m/z 121 suggests the presence of the trimethylcyclohexadienyl ring system. The low abundance of the molecular ion is common for compounds that fragment readily.[5]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

A small drop of purified liquid this compound is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

An infrared beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample.

-

At specific frequencies corresponding to the vibrational energies of the functional groups, the beam is attenuated.

-

The resulting spectrum shows absorption bands as a function of wavenumber (cm⁻¹).

Data Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2960 | C-H stretch | Alkanes (CH₃, CH₂) |

| ~1670 | C=O stretch | α,β-Unsaturated Ketone |

| ~1630 | C=C stretch | Alkene |

| ~970 | C-H bend | trans-Alkene |

Table 2: Expected Infrared Absorption Bands for β-Damascenone.

The most significant peak would be the strong absorption around 1670 cm⁻¹, which is characteristic of a conjugated ketone. This, along with the C=C stretching frequency, confirms the enone functionality. The band around 970 cm⁻¹ is indicative of the trans configuration of the double bond in the side chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about conjugated systems within a molecule.

Experimental Protocol: UV-Vis Spectrophotometry

-

A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol or cyclohexane).

-

The solution is placed in a quartz cuvette.

-

A beam of UV-Vis light (typically 200-800 nm) is passed through the sample.

-

The absorbance of light at each wavelength is measured and plotted.

Data Interpretation:

This compound possesses a conjugated system consisting of the dienyl ring and the enone side chain. This extended conjugation results in characteristic UV absorptions.

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Cyclohexane | 220, 253, 302 | 10000, 4120, 2270 |

| Ethanol | 228, 255, 310 | 12000, 500, 2000 |

Table 3: UV-Vis Spectroscopic Data for β-Damascenone.

The multiple absorption maxima are indicative of the complex conjugated π-electron system present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. While a complete set of 2D NMR data for this compound is not publicly available, the analysis of its structure can be inferred from ¹H and ¹³C NMR principles and data from analogous compounds like beta-damascone.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.

-

Data Acquisition: The sample is placed in the strong magnetic field of an NMR spectrometer. A series of radiofrequency pulses are applied to excite the nuclei (¹H and ¹³C).

-

Detection: The relaxation of the excited nuclei induces a current in a receiver coil, which is recorded as a free induction decay (FID).

-

Processing: A Fourier transform is applied to the FID to generate the NMR spectrum, which plots signal intensity versus chemical shift (ppm).

-

2D NMR: For experiments like COSY, HSQC, and HMBC, specific pulse sequences are used to correlate signals from different nuclei, providing connectivity information.

¹H NMR Data Interpretation (Predicted and based on analogues):

-

Vinyl Protons (δ 5.5-7.0 ppm): Several signals in this region corresponding to the protons on the double bonds of the ring and the side chain. The coupling constants between these protons would reveal their connectivity and stereochemistry (trans coupling is typically larger, ~15 Hz).

-

Aliphatic Protons (δ 1.0-2.5 ppm): Signals for the CH₂ group in the ring and the methyl groups.

-

Methyl Protons (δ ~1.0-2.0 ppm): Distinct singlets and doublets for the gem-dimethyl group on the ring, the methyl group on the ring's double bond, and the methyl group on the side chain.

¹³C NMR Data Interpretation (Predicted):

-

Carbonyl Carbon (δ ~190-200 ppm): A signal in the downfield region characteristic of a ketone.

-

Olefinic Carbons (δ ~120-150 ppm): Multiple signals corresponding to the sp² hybridized carbons of the double bonds.

-

Aliphatic Carbons (δ ~20-50 ppm): Signals for the sp³ hybridized carbons of the methyl and methylene groups.

2D NMR for Connectivity Mapping:

-

COSY (Correlation Spectroscopy): Would reveal ¹H-¹H coupling networks, for example, connecting the vinyl protons of the side chain to the adjacent methyl group.

-

HSQC (Heteronuclear Single Quantum Coherence): Would show direct one-bond correlations between protons and the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for establishing the overall carbon skeleton by showing correlations between protons and carbons that are two or three bonds away. For instance, it would show a correlation from the protons of the gem-dimethyl group to the adjacent quaternary carbon and the other carbons in the ring.

Workflow and Logical Relationships

The process of elucidating the structure of a natural product like this compound follows a logical workflow, from isolation to final structure confirmation.

The relationship between the different spectroscopic data points is crucial for piecing together the final structure.

Conclusion

The elucidation of the chemical structure of this compound is a testament to the power of modern analytical chemistry. Through the combined application of mass spectrometry, infrared and UV-Vis spectroscopy, and nuclear magnetic resonance, a complete and unambiguous picture of its molecular architecture can be formed. Each technique provides a unique and complementary piece of the puzzle, from the molecular formula and functional groups to the precise connectivity of the carbon-hydrogen framework. The methodologies described herein represent a fundamental workflow applicable to the structural determination of a wide array of natural products and novel synthetic compounds.

References

A Technical Guide to the Biosynthesis of β-Damascenone from Carotenoids

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

β-Damascenone is a C13-norisoprenoid compound that contributes significantly to the floral and fruity aroma of a wide variety of plants, fruits, and derived products like wine and tea[1][2]. Despite its low concentration, its potent aroma makes it a crucial component of flavor and fragrance chemistry[3]. The biosynthesis of β-damascenone originates from the oxidative degradation of carotenoids, a complex process involving specific enzymatic cleavages followed by further chemical and enzymatic transformations[2][4]. This technical guide provides an in-depth exploration of the core biosynthetic pathway, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the involved processes to facilitate a deeper understanding for research and development professionals.

The Core Biosynthetic Pathway

The formation of β-damascenone is a multi-step process that begins with C40 carotenoid precursors within the plastid[5]. The pathway involves both enzymatic and non-enzymatic reactions, primarily initiated by the activity of Carotenoid Cleavage Dioxygenases (CCDs)[6][7].

Carotenoid Precursors

The primary precursors for β-damascenone are xanthophylls, particularly 9'-cis-neoxanthin and violaxanthin[1][5]. The biosynthesis of these precursors starts with the 2-methyl-D-erythritol-4-phosphate (MEP) pathway, which produces geranylgeranyl diphosphate (GGPP)[5]. A series of enzymatic reactions catalyzed by phytoene synthase (PSY), phytoene desaturase, and various cyclases convert GGPP into cyclic carotenoids like β-carotene, which are then hydroxylated to form zeaxanthin, violaxanthin, and ultimately neoxanthin[1][5].

Enzymatic Cleavage: The Role of Dioxygenases

The key step in norisoprenoid formation is the oxidative cleavage of the carotenoid backbone by non-heme iron-containing enzymes known as Carotenoid Cleavage Dioxygenases (CCDs)[7][8]. Two main classes of these enzymes are implicated in the pathway leading to β-damascenone.

-

Carotenoid Cleavage Dioxygenase 1 (CCD1) & CCD4 : These enzymes typically cleave carotenoids at the 9,10 and 9',10' positions[7][9]. In vitro studies have shown that CCD1 can cleave various carotenoids to produce C13 ketones[9]. For instance, VvCCD1 in grapes has been shown to convert a C25 allenic-apo-aldehyde (derived from neoxanthin cleavage) into grasshopper ketone, a direct precursor to β-damascenone[1]. VviCCD4b has also been identified as a key enzyme in β-damascenone synthesis in grapes[5].

-

9-cis-Epoxycarotenoid Dioxygenase (NCED) : While NCEDs are primarily known as the key enzymes in the biosynthesis of the phytohormone abscisic acid (ABA) by cleaving 9-cis-violaxanthin or 9-cis-neoxanthin[5][7], they also play a direct or indirect role in β-damascenone formation. Overexpression of VvNCED1 in N. benthamiana resulted in increased levels of β-damascenone[1]. This suggests a dual role: VvNCED1 may directly cleave neoxanthin to produce a β-damascenone precursor, and it also drives ABA biosynthesis, which in turn can upregulate other norisoprenoid biosynthetic genes like VviCCD4b[1][5].

The initial cleavage of 9'-cis-neoxanthin by a CCD yields an unstable intermediate that rearranges to form grasshopper ketone[6][10].

Post-Cleavage Transformations

The formation of β-damascenone from grasshopper ketone involves subsequent enzymatic reductions and acid-catalyzed rearrangements[6][10].

-

Enzymatic Reduction : Grasshopper ketone is enzymatically reduced to form megastigma-6,7-dien-3,5,9-triol[6].

-

Acid-Catalyzed Conversion : Under acidic conditions, such as those found in grape juice during maturation and vinification, this triol undergoes a series of dehydrations and rearrangements to yield β-damascenone[1][6][10]. The formation can also be enhanced by heat[3][11].

The overall proposed pathway is visualized in the diagram below.

Quantitative Data Summary

The biosynthesis of β-damascenone is influenced by genetic regulation, environmental factors, and processing conditions. The following tables summarize key quantitative findings from various studies.

Table 1: Impact of Genetic Regulation on Norisoprenoid Levels

| Organism/Condition | Gene Modification | Analyte | Change in Concentration | Reference |

|---|---|---|---|---|

| Tomato (Transgenic) | Antisense LeCCD1B expression | β-ionone | ≥50% decrease | [9] |

| Tomato (Transgenic) | Antisense LeCCD1B expression | Geranylacetone | ≥60% decrease | [9] |

| Grape Berries (Transgenic) | Overexpression of VviWRKY24 | β-damascenone | Significantly elevated | [5] |

| Grape Berries (Transgenic) | Overexpression of VviWRKY24 | β-ionone | Significantly lower |[5] |

Table 2: Concentration of β-Damascenone in Food and Beverages

| Product | Condition | Concentration Range | Reference |

|---|---|---|---|

| French Red Wines | Free form | ~1 µg/L | [12] |

| French Red Wines | Precursor-bound | ~2 µg/L | [12] |

| Commercial Belgian Beers | Fresh | 6 ng/g - 25 ng/g | [13] |

| Commercial Belgian Beers | Aged (5 days at 40°C) | Up to 210 ng/g | [13] |

| Light-Flavor Baijiu | Unoptimized fermentation | ~2.4 µg/L | [14][15] |

| Light-Flavor Baijiu | Optimized fermentation | 7.25 µg/L (3.02-fold increase) |[14][15] |

Experimental Protocols

Reproducible and accurate quantification of enzymatic activities and products is critical for studying the β-damascenone pathway. Below are detailed methodologies for key experiments.

In Vitro Carotenoid Cleavage Assay

This protocol is used to determine the activity and substrate specificity of isolated CCD enzymes. It is adapted from methodologies described for various CCDs[16][17][18].

1. Enzyme Preparation:

- Express the target CCD gene (e.g., VvCCD1) heterologously in Escherichia coli[9][18].

- Purify the recombinant protein using affinity chromatography (e.g., GST-tagged or His-tagged protein purification)[18].

- Assess protein integrity and concentration via SDS-PAGE and a Bradford assay, respectively[18].

2. Substrate Preparation:

- Dissolve the carotenoid substrate (e.g., β-carotene, neoxanthin) in an appropriate organic solvent like acetone or ethanol[16][18].

- Prepare a stock solution and determine its concentration spectrophotometrically.

- For the assay, the carotenoid is often mixed with a detergent (e.g., taurocholate, octylthioglucoside) to enhance solubility in the aqueous buffer[16][19].

3. Reaction Mixture:

- Prepare a standard reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0)[18].

- The typical reaction mixture (e.g., 500 µL total volume) contains:

- Purified enzyme (e.g., 10-50 µg).

- Carotenoid substrate (e.g., final concentration of 3-40 µM)[16][18].

- Fe²⁺ cofactor (as FeSO₄), as CCDs are iron-dependent enzymes[7].

- A reducing agent like ascorbic acid to maintain iron in the ferrous state[17].

4. Incubation and Product Extraction:

- Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) for a defined period (e.g., 20-60 minutes), often in the dark to prevent photo-oxidation of carotenoids[16][18].

- Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate or dichloromethane).

- Vortex thoroughly and centrifuge to separate the phases. Collect the organic phase containing the cleavage products.

5. Product Analysis:

- Analyze the extracted products using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector or Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification[18][20].

// Node Definitions

start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

protein_exp [label="1. Express & Purify\nCCD Enzyme in E. coli", fillcolor="#FFFFFF", fontcolor="#202124"];

sub_prep [label="2. Prepare Carotenoid\nSubstrate Solution", fillcolor="#FFFFFF", fontcolor="#202124"];

reaction_mix [label="3. Prepare Reaction Mixture\n(Enzyme, Substrate, Buffer, Fe2+)", fillcolor="#FFFFFF", fontcolor="#202124"];

incubation [label="4. Incubate at 30-37°C", fillcolor="#FFFFFF", fontcolor="#202124"];

extraction [label="5. Stop Reaction &\nExtract with Organic Solvent", fillcolor="#FFFFFF", fontcolor="#202124"];

analysis [label="6. Analyze Products\n(HPLC / GC-MS)", fillcolor="#FFFFFF", fontcolor="#202124"];

end [label="End", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edge Definitions

start -> protein_exp [color="#4285F4"];

protein_exp -> reaction_mix [color="#4285F4"];

sub_prep -> reaction_mix [color="#4285F4"];

reaction_mix -> incubation [color="#4285F4"];

incubation -> extraction [color="#4285F4"];

extraction -> analysis [color="#4285F4"];

analysis -> end [color="#4285F4"];

}

Quantitative Analysis of β-Damascenone by GC-MS

This protocol describes the extraction and quantification of β-damascenone from a liquid matrix, such as fermented broth or wine, based on a liquid-liquid microextraction method[14].

1. Sample Preparation:

- For liquid samples, centrifuge the broth (e.g., 8,000 x g for 5 min) to obtain a clear supernatant[14].

- For solid samples, homogenize the sample (e.g., 10 g) in a saline solution, treat ultrasonically in an ice bath, and centrifuge to collect the supernatant[14].

2. Extraction:

- To a known volume of the supernatant, add an internal standard (e.g., L-menthol at 100 mg/L) for accurate quantification[14].

- Add an extraction solvent (e.g., dichloromethane, CH₂Cl₂) to the sample[14].

- Vortex vigorously to ensure thorough mixing and extraction of the analyte into the organic phase.

- Centrifuge to separate the aqueous and organic layers.

- Carefully collect the organic layer containing β-damascenone.

- Concentrate the extract under a gentle stream of nitrogen if necessary.

3. GC-MS Analysis:

- Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

- Column: Use a suitable capillary column for separating volatile compounds (e.g., DB-5ms or equivalent).

- Injection: Inject a small volume (e.g., 1 µL) of the concentrated extract.

- GC Program: Implement a temperature gradient program to separate the compounds. For example, start at 40°C, hold for 2 min, ramp to 250°C at 5°C/min, and hold for 5 min.

- MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity, monitoring characteristic ions for β-damascenone and the internal standard.

- Quantification: Calculate the concentration of β-damascenone by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a β-damascenone standard.

Conclusion

The biosynthesis of β-damascenone from carotenoids is a sophisticated pathway involving sequential enzymatic cleavage and subsequent chemical modifications. Key enzymes like CCD1, CCD4, and NCED play pivotal roles in initiating the process by cleaving xanthophyll precursors such as 9'-cis-neoxanthin to produce key intermediates like grasshopper ketone[1][5][6]. Subsequent enzymatic and acid-catalyzed reactions complete the transformation into the final, highly aromatic product[10]. Understanding this pathway, supported by robust quantitative data and detailed experimental protocols, is essential for professionals in the flavor, fragrance, and food science industries seeking to modulate the aromatic profiles of various products. Further research into the regulatory networks, such as the role of transcription factors[5], and the precise mechanisms of non-enzymatic conversions will continue to illuminate this important area of plant biochemistry.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Damascenone - Wikipedia [en.wikipedia.org]

- 3. chm.bris.ac.uk [chm.bris.ac.uk]

- 4. The Synthesis of Damascenone and β‐Damascone and the possible mechanism of their formation from carotenoids | Semantic Scholar [semanticscholar.org]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structural and Mechanistic Aspects of Carotenoid Cleavage Dioxygenases (CCDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The tomato carotenoid cleavage dioxygenase 1 genes contribute to the formation of the flavor volatiles beta-ionone, pseudoionone, and geranylacetone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Which impact for beta-damascenone on red wines aroma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Investigation of the this compound level in fresh and aged commercial beers. | Semantic Scholar [semanticscholar.org]

- 14. Screening of β -damascenone-producing strains in light-flavor Baijiu and its production optimization via response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. In vitro measurement of beta-carotene cleavage activity : methodological considerations and the effect of other carotenoids on beta-carotene cleavage [repository.tno.nl]

- 17. Preparation of carotenoid cleavage dioxygenases for X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification, Cloning, and Functional Characterization of Carotenoid Cleavage Dioxygenase (CCD) from Olea europaea and Ipomoea nil [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Beta-Damascenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-damascenone, a C13-norisoprenoid, is a potent aroma compound found in a variety of natural products, including roses, grapes, and tobacco.[1][2][3] Its intense and complex fruity-floral scent makes it a valuable ingredient in the flavor and fragrance industry. Beyond its olfactory properties, recent research has unveiled its potential biological activities, including anti-inflammatory and cancer chemopreventive effects, sparking interest in its application in drug development. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols and an exploration of its relevant biological signaling pathways.

Physical and Chemical Properties

This compound is a pale yellow to yellow liquid with a characteristic powerful floral and fruity odor.[4] Its fundamental properties are summarized in the tables below.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈O | [4] |

| Molecular Weight | 190.28 g/mol | [4] |

| IUPAC Name | (E)-1-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)but-2-en-1-one | [4] |

| CAS Number | 23726-93-4 | [4] |

| Appearance | Pale yellow to yellow liquid | [4] |

| Odor | Powerful floral, fruity | [4] |

Physicochemical Data

| Property | Value | Conditions | Reference |

| Boiling Point | 116 °C | 13 Torr | [5][6] |

| 274-276 °C | 760 mmHg | [4] | |

| Melting Point | 2 °C | [7] | |

| Density | 0.945-0.952 g/cm³ | 20 °C | [4] |

| Refractive Index | 1.508-1.514 | 20 °C | [4][7] |

| Solubility | Soluble in 95% ethanol (1 mL in 10 mL) | [4] | |

| Water: 188 mg/L | 20 °C | [6] | |

| Vapor Pressure | 0.0064 mmHg | 20 °C | [7] |

| Flash Point | >100 °C | [7] | |

| logP | 3.4 | 25 °C | [6] |

Spectral Data

| Technique | Key Data | Reference |

| UV-Vis (cyclohexane) | λmax: 220, 253, 302 nm | [2] |

| UV-Vis (ethanol) | λmax: 228, 255, 310 nm | [2] |

| ¹H NMR (CDCl₃) | δ (ppm): 6.71 (m), 6.16 (m), 1.97 (s), 1.92 (s), 1.33-1.90 (m), 1.51 (s), 1.02 (s) | [8] |

| ¹³C NMR | Data available in literature | [4] |

| Mass Spectrometry (GC-MS) | m/z: 69 (100%), 121 (31.85%), 41 (24.83%), 105 (16.73%), 39 (14.61%) | [4] |

| Infrared (IR) | Data available in literature | [4] |

Experimental Protocols

This section provides detailed methodologies for the extraction, synthesis, and analysis of this compound.

Extraction from Natural Sources: Solvent Extraction of Rose Petals

This protocol describes a multistage solvent extraction process to obtain rose concrete, from which this compound can be further isolated.

Materials and Equipment:

-

Fresh rose petals (e.g., Rosa damascena)

-

n-Hexane (or other non-polar solvent like petroleum ether, ethyl acetate)

-

Ground glass extractor

-

Rotary vacuum evaporator

-

Filter paper

-

Beakers and flasks

Procedure:

-

Harvesting: Collect fresh rose petals in the early morning to ensure the highest concentration of volatile oils.

-

Grinding: Take 500 g of fresh rose petals and grind them.

-

First Extraction: Place the ground petals in the extractor and add 250 mL of n-hexane. Agitate the mixture for a specified period to allow the solvent to extract the aromatic compounds.

-

Solvent Collection: Collect the solvent extract.

-

Subsequent Extractions: Repeat the extraction process on the same petal material three more times, each time with a fresh 250 mL portion of n-hexane. Combine all four extracts.

-

Solvent Removal: Remove the n-hexane from the combined extracts using a rotary vacuum evaporator to obtain the rose concrete, a waxy aromatic substance.

-

Further Purification (optional): The rose concrete can be further processed to obtain rose absolute, which has a higher concentration of aromatic compounds. This involves dissolving the concrete in ethanol at low temperatures to separate the waxes, followed by filtration and removal of the ethanol.

Chemical Synthesis: Synthesis from Beta-Ionone

This protocol outlines a multi-step synthesis of this compound starting from beta-ionone.

Materials and Equipment:

-

beta-Ionone

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

Halogen (e.g., bromine)

-

Metal salt (e.g., sodium iodide)

-

Sodium metal

-

Organic solvents (e.g., ethanol, toluene, diethyl ether)

-

Halogenated oxidant (e.g., N-bromosuccinimide)

-

Organic/inorganic base

-

Standard laboratory glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels, etc.)

-

Heating and cooling apparatus

-

Purification equipment (e.g., distillation apparatus, chromatography columns)

Procedure:

-

Formation of beta-Ionone Oxime: React beta-ionone with hydroxylamine hydrochloride in an alkaline environment to produce beta-ionone oxime.[7]

-

Synthesis of beta-Ionone Isoxazole Derivative: Treat the beta-ionone oxime with a halogen and a metal salt to yield the corresponding isoxazole derivative.[7]

-

Reduction to beta-Dihydrodamascone: React the isoxazole derivative with sodium metal in an appropriate solvent to generate beta-dihydrodamascone.[7] This reaction requires careful control of temperature, typically between -40°C and 0°C.[7]

-

Oxidative Halogenation and Elimination: Subject beta-dihydrodamascone to an oxidative halogenation reaction using a halogenated oxidant, followed by an elimination reaction in the presence of a base to introduce the double bond and yield this compound.[7]

Analytical Method: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Wine Samples

This method is suitable for the quantitative analysis of this compound in a complex matrix like wine.[4]

Materials and Equipment:

-

20 mL headspace vials with caps and septa

-

SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

SPME holder

-

Heater-stirrer or water bath

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Internal standard (e.g., deuterated this compound)

-

Sodium chloride (NaCl)

Procedure:

-

Sample Preparation: Place a 10 mL aliquot of the wine sample into a 20 mL headspace vial.[4] Add a known amount of the internal standard. To enhance the volatility of the analytes, add a salt such as NaCl.[4]

-

HS-SPME Extraction: Place the vial in a heater-stirrer and heat to a constant temperature (e.g., 40-60°C).[4] Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) with agitation to allow for the adsorption of volatile compounds onto the fiber coating.[4]

-

GC-MS Analysis: Retract the fiber into the needle and immediately introduce it into the hot injection port of the GC-MS for thermal desorption of the analytes.[4] The GC oven temperature program and MS parameters should be optimized for the separation and detection of this compound. For enhanced sensitivity, the mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of this compound (e.g., m/z 190, 121, 69).[6]

Signaling Pathways and Biological Activities

This compound's biological effects are mediated through its interaction with specific cellular signaling pathways.

Olfactory Signaling Pathway

The perception of this compound's aroma begins with its interaction with olfactory receptors (ORs) located in the olfactory epithelium. This initiates a G-protein coupled receptor (GPCR) signaling cascade.

Caption: General olfactory signal transduction cascade initiated by an odorant like this compound.

The binding of this compound to its specific OR triggers a conformational change in the receptor, leading to the activation of an olfactory-specific G-protein (Gαolf).[9][10] This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[9][10] The subsequent increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of Na⁺ and Ca²⁺ ions.[9][10] This influx leads to the depolarization of the olfactory receptor neuron, generating an action potential that is transmitted to the olfactory bulb in the brain, resulting in the perception of smell.

Nrf2-Mediated Phase 2 Response

Recent studies have shown that this compound can induce the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation.

Caption: Activation of the Nrf2 signaling pathway by this compound.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound, and its derivatives have been shown to be potent inducers of Nrf2-mediated gene expression.[11] It is proposed that this compound causes the dissociation of Nrf2 from Keap1. The released Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of various phase 2 detoxifying and antioxidant enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1). This induction of cytoprotective genes contributes to the observed anti-inflammatory and potential cancer chemopreventive effects of this compound.[11]

Chemical Reactivity and Degradation

This compound is susceptible to degradation under certain conditions. For instance, in the context of beer, its concentration can decrease during fermentation but may increase during aging, partly due to the acid-catalyzed hydrolysis of its glycosidically bound precursors present in the raw materials. Its stability is influenced by factors such as pH, temperature, and light exposure. The enone functionality in its structure makes it potentially reactive towards nucleophiles.

Conclusion

This compound is a multifaceted molecule with significant implications for the flavor, fragrance, and pharmaceutical industries. This guide has provided a detailed overview of its physical and chemical properties, standardized experimental protocols for its study, and insights into its biological mechanisms of action. A thorough understanding of these aspects is crucial for researchers and professionals seeking to harness the full potential of this potent natural compound. Further research into its specific olfactory receptor interactions and the full spectrum of its pharmacological activities will undoubtedly open new avenues for its application.

References

- 1. researchgate.net [researchgate.net]

- 2. The Potential Effect of β-Ionone and β-Damascenone on Sensory Perception of Pinot Noir Wine Aroma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. benchchem.com [benchchem.com]

- 5. CN109053407B - Method for synthesizing this compound - Google Patents [patents.google.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. researchgate.net [researchgate.net]

- 8. Beta-Damascone(35044-68-9) 1H NMR spectrum [chemicalbook.com]

- 9. Reactome | Olfactory Signaling Pathway [reactome.org]

- 10. researchgate.net [researchgate.net]

- 11. Identification of 3-hydroxy-beta-damascone and related carotenoid-derived aroma compounds as novel potent inducers of Nrf2-mediated phase 2 response with concomitant anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of β-Damascenone in Rose Aroma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-damascenone, a C13-norisoprenoid, is a quintessential component of the elusive and cherished aroma of roses. Despite its presence in minute concentrations, its remarkably low odor threshold makes it a dominant contributor to the characteristic fruity and floral notes of rose essential oil. This technical guide delves into the core aspects of β-damascenone's role in rose aroma chemistry, providing an in-depth exploration of its biosynthesis, chemical properties, sensory perception, and the analytical methodologies for its quantification. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of flavor and fragrance chemistry, plant biology, and olfactory science.

Introduction

The olfactory profile of the rose, a symbol of beauty and fragrance, is a complex tapestry woven from hundreds of volatile organic compounds. Among these, β-damascenone ((E)-1-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)but-2-en-1-one) stands out for its disproportionately large impact on the overall aroma.[1][2] Classified as a rose ketone, it imparts a unique combination of sweet, fruity, and floral notes, often described as reminiscent of baked apples, honey, and tea.[3][4] This guide provides a comprehensive overview of the chemistry and biology of β-damascenone in the context of rose aroma.

Chemical Properties and Sensory Perception

This compound is a pale yellow liquid with a potent and complex odor.[3][5] Its chemical structure, characterized by a trimethylcyclohexadiene ring and a crotonoyl side chain, is responsible for its unique sensory properties.[5] The compound is a key contributor to the aroma of not only roses but also a variety of other natural products, including grapes, wine, tomatoes, and tea.[1][6]

Quantitative Data

The profound impact of β-damascenone on rose aroma is best understood through its quantitative analysis. The following tables summarize key data regarding its concentration in rose oil and its odor detection thresholds in various media.

| Table 1: Concentration of β-Damascenone in Rose Essential Oil | |

| Rose Variety | Concentration of β-Damascenone (ppm or mg/kg) |

| Rosa damascena (Bulgarian Rose Oil) | ~100 ppm[7][8] |

| Rosa damascena | 0.14% of oil[2][9] |

| Table 2: Odor Detection Thresholds of β-Damascenone | |

| Medium | Odor Threshold (µg/L or ppb) |

| Water | 0.002[3][10] |

| Hydroalcoholic Solution (10-12% ethanol) | 0.05[3][8] |

| Red Wine | > 1000 times higher than in hydroalcoholic solution[11][12] |

Biosynthesis of β-Damascenone

This compound is not synthesized de novo in rose petals but is rather a degradation product of carotenoids, specifically neoxanthin.[1][13] This biotransformation is primarily mediated by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs).[14][15]

Biosynthetic Pathway

The formation of β-damascenone from neoxanthin is a multi-step process involving enzymatic cleavage and subsequent chemical rearrangements. The key enzyme, a 9,10(9',10')-carotenoid cleavage dioxygenase, cleaves neoxanthin to produce a C13 intermediate, which then undergoes further transformations to yield β-damascenone.[16]

Experimental Protocols

The following section provides detailed methodologies for the extraction and analysis of β-damascenone from rose petals, crucial for researchers aiming to quantify this key aroma compound.

Protocol 1: Steam Distillation for Rose Essential Oil Extraction

This method is a classic and widely used technique for obtaining high-quality rose essential oil.

Materials and Equipment:

-

Fresh rose petals (Rosa damascena)

-

Distilled water

-

Steam distillation apparatus (still, condenser, Florentine flask/separator)

-

Heating source

Procedure:

-

Harvesting: Collect fresh, fully opened rose petals in the early morning when their essential oil content is highest.

-

Preparation: Gently clean the petals to remove any debris.

-

Loading the Still: Place the cleaned rose petals into the still.

-

Steam Generation: Introduce steam into the still. The steam will pass through the petals, causing the volatile aromatic compounds, including β-damascenone precursors, to vaporize.

-

Condensation: The steam and volatile compound mixture is passed through a condenser, which cools the vapor back into a liquid state.

-

Separation: The condensate, a mixture of rose water (hydrosol) and essential oil, is collected in a Florentine flask. Due to the difference in density, the essential oil will separate and float on top of the hydrosol.[5]

-

Collection: Carefully separate the layer of rose essential oil.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis

HS-SPME is a solvent-free, sensitive, and rapid method for the extraction and pre-concentration of volatile compounds from a sample's headspace for subsequent analysis by gas chromatography.[17][18]

Materials and Equipment:

-

Fresh rose petals or rose essential oil

-

Headspace vials (e.g., 20 mL) with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

SPME autosampler or manual holder

-

Incubator or heating block with agitation

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Place a known amount of fresh rose petals (e.g., 1-2 g) or a diluted solution of rose essential oil into a headspace vial.

-

Incubation: Seal the vial and place it in an incubator at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) to allow volatile compounds to equilibrate in the headspace. Agitation can be used to facilitate this process.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature. The volatile compounds will adsorb onto the fiber coating.

-

Desorption and Analysis: Retract the fiber and immediately insert it into the hot injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds like β-damascenone.

Instrumentation and Parameters:

-

Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column is typically used (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40-60°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 240-280°C) at a controlled rate (e.g., 3-10°C/min).

-

Injector Temperature: 250°C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range scanned is typically m/z 35-400.

-

Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and with entries in mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: Quantification is typically performed using an internal standard method.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of β-damascenone in rose samples.

Interaction with Olfactory Receptors

The perception of β-damascenone's aroma begins with its interaction with specific olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. Olfactory receptors are G-protein coupled receptors (GPCRs), and the binding of an odorant molecule like β-damascenone triggers a signaling cascade that results in the perception of smell.[19][20] While the specific human olfactory receptors that bind to β-damascenone are still an active area of research, it is understood that the unique structural features of the molecule allow it to fit into the binding pockets of a specific subset of ORs, leading to its characteristic aroma perception. The combinatorial activation of multiple ORs by the complex mixture of volatiles in rose oil, with β-damascenone playing a key role, results in the final, rich perception of the rose scent.[21]

Conclusion

This compound is a fascinating molecule that exemplifies the principle of "less is more" in aroma chemistry. Its biosynthesis via carotenoid degradation and its potent sensory properties make it a critical component of the iconic rose fragrance. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further explore the intricate world of rose aroma, from the genetic regulation of its biosynthesis to its specific interactions with the human olfactory system. A deeper understanding of β-damascenone's role not only enriches our appreciation for this beloved flower but also opens avenues for innovation in the flavor, fragrance, and pharmaceutical industries.

References

- 1. greenaria.in [greenaria.in]

- 2. Damascenone - Molecule of the Month - August 2015 - HTML version [chm.bris.ac.uk]

- 3. The Potential Effect of β-Ionone and β-Damascenone on Sensory Perception of Pinot Noir Wine Aroma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. naturalnicheperfume.com [naturalnicheperfume.com]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

- 9. chm.bris.ac.uk [chm.bris.ac.uk]

- 10. Odor Detection Thresholds & References [leffingwell.com]

- 11. Structural and Mechanistic Aspects of Carotenoid Cleavage Dioxygenases (CCDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. tks | publisher, event organiser, media agency | Role of carotenoid cleavage dioxygenases (CCDS) for the aroma formation in plants - tks | publisher, event organiser, media agency [teknoscienze.com]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Item - Chemical profile and sensory evaluation of Bulgarian rose (Rosa damascena Mill.) aroma products, isolated by different techniques - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 20. Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective on olfactory receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. OlfactionDB: A Database of Olfactory Receptors and Their Ligands [article.sapub.org]

The Genesis of a Potent Aroma: A Technical Guide to the Formation of β-Damascenone Precursors in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Damascenone is a C13-norisoprenoid that, despite its often low concentration, is a significant contributor to the floral and fruity aromas of many plants and their derived products, such as wine and tea.[1][2] Its potent aroma arises from the degradation of carotenoids.[1] This technical guide delves into the intricate biosynthetic pathways of β-damascenone precursors in plants, providing a comprehensive overview for researchers and professionals in the field. The focus will be on the core biochemical transformations, regulatory networks, and the analytical methodologies used to study these important aroma precursors.

Biosynthesis of β-Damascenone Precursors

The formation of β-damascenone is a multi-step process that begins with the oxidative cleavage of carotenoids, primarily neoxanthin and violaxanthin.[3][4] This process yields a variety of volatile and non-volatile compounds, including the precursors to β-damascenone. These precursors are often found in a glycosidically bound, non-volatile form, which can later release the aromatic β-damascenone through acid hydrolysis or enzymatic action during processes like fermentation or aging.[4][5][6]

The Carotenoid Cleavage Pathway

The initial and rate-limiting step in the formation of β-damascenone precursors is the enzymatic cleavage of carotenoids by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs) .[7][8] These non-heme iron enzymes catalyze the oxidative cleavage of double bonds within the carotenoid backbone.[9] Specifically, CCD1 and CCD4 are known to cleave carotenoids at the 9,10 and 9',10' positions to produce C13-norisoprenoids.[8][10]

The cleavage of neoxanthin by a CCD yields a key intermediate known as grasshopper ketone .[4][8] This intermediate then undergoes a series of enzymatic reductions and chemical rearrangements to form various megastigmane derivatives, which are the direct precursors of β-damascenone.[4][8] One proposed pathway involves the enzymatic reduction of grasshopper ketone to megastigma-6,7-dien-3,5,9-triol, which can then be converted to β-damascenone through acid-catalyzed reactions.[8]

Glycosylation of Precursors

Many of the volatile-releasing precursors exist in the plant as non-volatile glycosides.[5][6][11] This glycosylation is a crucial step for the storage and stabilization of these compounds within the plant tissues. The attachment of a sugar moiety, typically glucose, increases the water solubility of the precursor and renders it non-volatile.[6] The release of the aromatic aglycone, including β-damascenone, occurs upon the hydrolysis of this glycosidic bond, which can be triggered by acidic conditions or the activity of glycosidase enzymes.[5][12]

Regulatory Mechanisms

The biosynthesis of β-damascenone precursors is a tightly regulated process influenced by both developmental and environmental factors. Key regulatory components include transcription factors and plant hormones.

Transcriptional Regulation

Recent research in grape berries has identified the VviWRKY24 transcription factor as a key positive regulator of β-damascenone accumulation.[3] VviWRKY24 directly upregulates the expression of VviNCED1, a gene encoding a 9-cis-epoxycarotenoid dioxygenase, which is a key enzyme in the biosynthesis of the plant hormone abscisic acid (ABA).[3]

Hormonal Influence

Abscisic acid (ABA) plays a significant role in promoting the accumulation of β-damascenone.[3] Increased ABA levels induce the expression of VviCCD4b, a carotenoid cleavage dioxygenase gene involved in the β-damascenone metabolic pathway.[3] This highlights a regulatory cascade where a transcription factor (VviWRKY24) activates ABA biosynthesis, which in turn enhances the expression of a key enzyme (VviCCD4b) in the precursor formation pathway.

Quantitative Data on Precursor Formation

The following tables summarize quantitative data related to the biosynthesis of β-damascenone precursors, compiled from various studies.

Table 1: Effect of VviWRKY24 Overexpression on Norisoprenoid Content in Grape Berries

| Compound | Control (μg/kg FW) | VviWRKY24 Overexpression (μg/kg FW) | Fold Change |

| β-Damascenone | 1.2 ± 0.2 | 4.5 ± 0.5 | 3.75 |

| β-Ionone | 0.8 ± 0.1 | 2.1 ± 0.3 | 2.63 |

| Geranylacetone | 3.5 ± 0.4 | 8.2 ± 0.9 | 2.34 |

Data adapted from a study on transient overexpression in grape berries.[3]

Table 2: Effect of ABA Treatment on Gene Expression and β-Damascenone Content in Grape Calli

| Treatment | VviNCED1 Expression (Relative) | VviCCD4b Expression (Relative) | β-Damascenone Content (μg/kg FW) |

| Control | 1.0 | 1.0 | 0.5 ± 0.1 |

| ABA (10 μM) | 3.2 ± 0.4 | 4.1 ± 0.6 | 1.8 ± 0.3 |

Data represents changes after 24 hours of treatment.[3]

Table 3: Half-lives of β-Damascenone Precursors under Acidic Conditions

| Precursor | pH | Half-life (hours) |

| Megastigma-4,6,7-trien-3,9-diol | 3.0 | 32 |

| Megastigma-4,6,7-trien-3,9-diol | 3.2 | 48 |

| Megastigma-3,4-dien-7-yn-9-ol | 3.0 | 40 |

| Megastigma-3,4-dien-7-yn-9-ol | 3.2 | 65 |

Data from a study on the hydrolysis of synthesized precursors in an aqueous ethanol solution.[13]

Experimental Protocols

Extraction and Quantification of Carotenoids

This protocol provides a general method for the extraction and quantification of carotenoids from plant tissues, which are the initial precursors for β-damascenone.

Materials:

-

Fresh or lyophilized plant tissue

-

Acetone

-

Petroleum ether or Hexane

-

10% (w/v) KOH in methanol

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and a photodiode array (PDA) detector

Procedure:

-

Homogenization: Homogenize 1-2 g of fresh plant tissue (or 0.1-0.2 g of lyophilized tissue) with 10 mL of acetone in a mortar and pestle or a mechanical homogenizer.

-

Extraction: Filter the homogenate through a Büchner funnel with filter paper. Re-extract the solid residue with acetone until it is colorless.

-

Saponification (Optional, for removing chlorophylls and lipids): Combine the acetone extracts and add an equal volume of 10% KOH in methanol. Incubate in the dark at room temperature for 2-4 hours.

-

Phase Separation: Transfer the extract to a separatory funnel. Add 20 mL of petroleum ether (or hexane) and 20 mL of saturated NaCl solution. Shake gently and allow the phases to separate.

-

Collection of Carotenoid Fraction: Collect the upper organic phase containing the carotenoids. Repeat the extraction of the lower aqueous phase with petroleum ether twice.

-

Washing and Drying: Combine the organic phases and wash with distilled water until the washings are neutral. Dry the organic phase over anhydrous sodium sulfate.

-

Concentration and Quantification: Evaporate the solvent under a stream of nitrogen. Re-dissolve the carotenoid extract in a known volume of a suitable solvent (e.g., acetone or mobile phase).

-

HPLC Analysis: Inject an aliquot of the sample into the HPLC system. Separate the carotenoids using a suitable gradient elution program. Identify and quantify individual carotenoids by comparing their retention times and absorption spectra with those of authentic standards.[14][15][16]

Analysis of Free and Glycosidically Bound β-Damascenone Precursors

This protocol outlines a method for the analysis of both free β-damascenone and its glycosidically bound precursors.

Materials:

-

Plant material (e.g., grape juice, tea leaves)

-

Dichloromethane (CH2Cl2)

-

Internal standard (e.g., L-menthol or 4-methyl-2-pentanol)[3][17]

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate

-

Hydrochloric acid (HCl) or a commercial glycosidase enzyme preparation

-

Gas Chromatography-Mass Spectrometry (GC-MS) system with a suitable capillary column

Procedure:

-

Extraction of Free Volatiles:

-

To 20 mL of the sample (e.g., juice), add 2 mL of CH2Cl2, a known amount of internal standard, and 7 g of NaCl.[17]

-

Stir the mixture for 10 minutes and then sonicate in an ice bath for 10 minutes.[17]

-

Centrifuge to separate the phases and collect the lower organic layer.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Analyze the extract by GC-MS to quantify free β-damascenone.

-

-

Hydrolysis of Glycosidically Bound Precursors:

-

Acid Hydrolysis: Adjust the pH of the remaining aqueous phase from step 1 to 2.0 with HCl. Heat the sample at 90°C for a specific time (e.g., 30 minutes) to hydrolyze the glycosides.[11]

-

Enzymatic Hydrolysis: Alternatively, incubate the aqueous phase with a commercial glycosidase enzyme preparation at its optimal temperature and pH for a defined period.[12]

-

After hydrolysis, cool the sample and repeat the extraction procedure with CH2Cl2 as described in step 1.

-

Analyze the resulting organic extract by GC-MS. The amount of β-damascenone in this extract represents the total amount (free + released from precursors).

-

-

Quantification:

-

Calculate the concentration of free and total β-damascenone based on the peak areas relative to the internal standard.

-

The concentration of glycosidically bound precursors can be determined by subtracting the concentration of free β-damascenone from the total concentration.

-

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows described in this guide.

References

- 1. Damascenone - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Glycosidically Bound Volatile Aroma Compounds in Grapes and Wine: A Review | American Journal of Enology and Viticulture [ajevonline.org]

- 6. The Occurrence of Glycosylated Aroma Precursors in Vitis vinifera Fruit and Humulus lupulus Hop Cones and Their Roles in Wine and Beer Volatile Aroma Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Sensory Significance of Apocarotenoids in Wine: Importance of Carotenoid Cleavage Dioxygenase 1 (CCD1) in the Production of β-Ionone - PMC [pmc.ncbi.nlm.nih.gov]